5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine
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Overview
Description
5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 6th position of the pyridine ring. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Alkylation: The cyclopropylmethyl group is introduced through an alkylation reaction. This can be done using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group at the 6th position can be introduced using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiocyanato, or amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyridine: Lacks the cyclopropylmethyl and methyl groups, resulting in different chemical properties and biological activities.
6-Methyl-2-aminopyridine:
N-Cyclopropylmethyl-2-aminopyridine: Lacks the bromine and methyl groups, affecting its overall chemical behavior and uses.
Uniqueness
5-Bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the cyclopropylmethyl group contributes to its steric and electronic properties. The methyl group at the 6th position further influences its overall behavior, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-6-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-7-9(11)4-5-10(13-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQMUBNHVAFEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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